molecular formula C14H18O3S B15314595 Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate CAS No. 840-90-4

Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate

Cat. No.: B15314595
CAS No.: 840-90-4
M. Wt: 266.36 g/mol
InChI Key: WXFFQUSIUXVKSU-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H16O3S. It is a derivative of norbornane, a bicyclic hydrocarbon, and is often used in organic synthesis and research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate typically involves the reaction of norbornene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for Bicyclo[22The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]heptane derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various norbornane derivatives depending on the nucleophile used.

    Reduction: Bicyclo[2.2.1]heptane derivatives.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is a good leaving group, facilitating substitution reactions. The bicyclic structure provides rigidity and stability, making it a useful scaffold in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-2-ylmethyl 4-methylbenzenesulfonate
  • Bicyclo[2.2.1]hept-5-en-2-yl 4-methylbenzenesulfonate
  • Bicyclo[2.2.1]hept-5-en-2-ylmethanamine 4-methylbenzenesulfonate

Uniqueness

Bicyclo[2.2.1]hept-2-yl 4-methylbenzenesulfonate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its bicyclic framework and the presence of the sulfonate group make it a versatile compound in organic synthesis .

Properties

CAS No.

840-90-4

Molecular Formula

C14H18O3S

Molecular Weight

266.36 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H18O3S/c1-10-2-6-13(7-3-10)18(15,16)17-14-9-11-4-5-12(14)8-11/h2-3,6-7,11-12,14H,4-5,8-9H2,1H3

InChI Key

WXFFQUSIUXVKSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3CCC2C3

Origin of Product

United States

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